2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 1226431-62-4
Cat. No.: VC4158133
Molecular Formula: C20H18ClN5O3S
Molecular Weight: 443.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226431-62-4 |
|---|---|
| Molecular Formula | C20H18ClN5O3S |
| Molecular Weight | 443.91 |
| IUPAC Name | 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN5O3S/c1-28-16-7-6-12(21)10-15(16)24-18(27)11-30-20-26-25-19(29-20)9-8-17-22-13-4-2-3-5-14(13)23-17/h2-7,10H,8-9,11H2,1H3,(H,22,23)(H,24,27) |
| Standard InChI Key | IFJMNWWWKDDUBN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Components
The compound’s architecture integrates three distinct moieties:
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Benzimidazole: A bicyclic system comprising fused benzene and imidazole rings, known for intercalating with DNA and modulating enzyme activity .
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1,3,4-Oxadiazole: A five-membered heterocycle containing two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen bonding .
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Acetamide Substituent: The N-(5-chloro-2-methoxyphenyl)acetamide group enhances lipophilicity and target specificity, particularly in binding to kinase domains.
The IUPAC name systematically describes this structure: 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide. Key spectral data, including -NMR and ESI-MS, confirm the connectivity of these units, with the benzimidazole proton resonating at δ 7.60–7.12 ppm and the oxadiazole methylene group appearing as a triplet at δ 3.12 ppm .
Physicochemical Properties
While solubility data remain unspecified, the compound’s logP value (calculated as 3.8) suggests moderate lipophilicity, ideal for blood-brain barrier penetration. The presence of a thioether linkage (-S-) and methoxy group (-OCH) enhances stability against oxidative degradation.
Synthetic Methodologies
General Route
The synthesis involves four sequential steps (Scheme 1):
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Benzimidazole Alkylation: 2-(1H-Benzo[d]imidazol-2-yl)ethanol reacts with thiosemicarbazide under acidic conditions to form a thiosemicarbazide intermediate.
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Oxadiazole Cyclization: The intermediate undergoes cyclization with acetic anhydride at 120°C to yield 5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol.
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Acetamide Coupling: The thiol group is alkylated with chloroacetamide derivatives in the presence of KCO in dimethylformamide (DMF).
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Final Functionalization: Reaction with 5-chloro-2-methoxyaniline introduces the substituted phenylacetamide group.
Optimization Strategies
Recent advancements employ photocatalytic cyclization using eosin Y and visible light, achieving yields up to 92% for analogous oxadiazoles . Palladium-catalyzed annulations further enhance regioselectivity, reducing byproduct formation .
Pharmacological Profile
Anticancer Activity
In vitro assays against human liver (HepG2) and glioma (C6) cell lines reveal potent cytotoxicity, with IC values comparable to cisplatin (Table 1) .
| Compound | HepG2 IC (µM) | C6 IC (µM) |
|---|---|---|
| Target Compound | 15.67 ± 2.52 | 58.33 ± 2.89 |
| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |
Mechanistically, the compound disrupts microtubule assembly by binding to the colchicine site of β-tubulin, inducing G2/M phase arrest . Apoptosis is mediated via caspase-3 activation and PARP cleavage, as confirmed by flow cytometry and Western blotting .
Analytical Characterization
Spectroscopic Data
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IR (KBr): 3250 cm (N-H stretch), 1670 cm (C=O), 1590 cm (C=N) .
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-NMR (400 MHz, DMSO-d): δ 10.21 (s, 1H, NH), 7.62–7.12 (m, 4H, benzimidazole), 4.52 (s, 2H, SCH), 3.82 (s, 3H, OCH) .
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ESI-MS: m/z 444.92 [M+H].
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the chloro-methoxy phenyl group to improve solubility and reduce off-target effects.
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In Vivo Efficacy Models: Evaluating pharmacokinetics in xenograft models of hepatocellular carcinoma.
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Combination Therapies: Synergistic studies with paclitaxel or doxorubicin to overcome multidrug resistance.
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